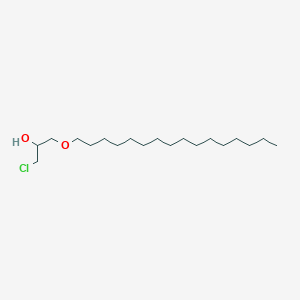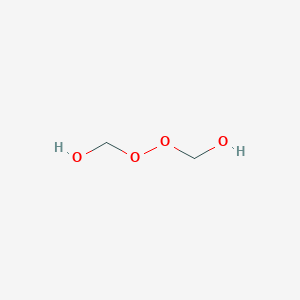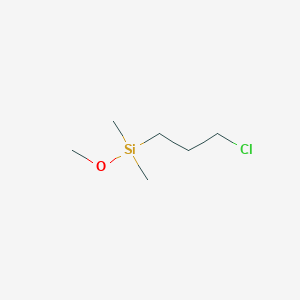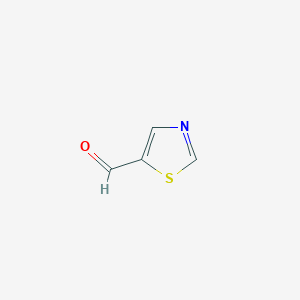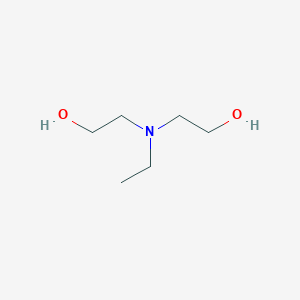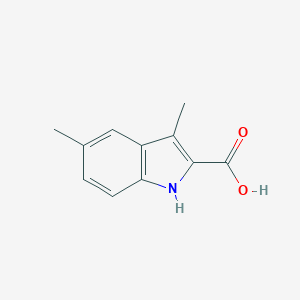
1-(4-氟苯基)哌嗪盐酸盐
描述
1-(4-Fluorophenyl)piperazine hydrochloride is a substituted phenylpiperazine . It is a major metabolite of Niaparazine, a sedative, hypnotic drug . It has been used in the synthesis of N,N-disubstituted piperazine .
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)piperazine hydrochloride has been reported in various studies . For instance, it has been used in the synthesis of N,N-disubstituted piperazine .Molecular Structure Analysis
The molecular formula of 1-(4-Fluorophenyl)piperazine hydrochloride is C10H14ClFN2 . Its average mass is 216.683 Da and its monoisotopic mass is 216.082947 Da . The structure of this compound has been analyzed in several studies .Chemical Reactions Analysis
The chemical reactions involving 1-(4-Fluorophenyl)piperazine hydrochloride have been studied . For example, it has been used in the synthesis of N,N-disubstituted piperazine .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Fluorophenyl)piperazine hydrochloride have been reported . Its melting point is 231-234°C (lit.), boiling point is 363.6°C at 760 mmHg, and its vapor pressure is 1.78E-05mmHg at 25°C .科学研究应用
Analytical Reference Standard
“1-(4-Fluorophenyl)piperazine hydrochloride” is used as an Analytical Reference Standard . This means it can be used in laboratories to calibrate instruments, validate methods, and ensure the accuracy of test results.
Forensic Chemistry & Toxicology
This compound is used in the field of Forensic Chemistry & Toxicology . It can be used in the identification and quantification of substances within a given sample for legal purposes.
Hallucinogens Research
“1-(4-Fluorophenyl)piperazine hydrochloride” is also used in the research of hallucinogens . It can help scientists understand the effects of these substances on the human brain and behavior.
Stimulants Research
This compound is used in the research of stimulants . It can help in understanding the physiological and psychological effects of stimulants.
Synthesis of N,N-disubstituted Piperazine
“1-(4-Fluorophenyl)piperazine hydrochloride” is used in the synthesis of N,N-disubstituted piperazine . This is a type of compound that has a wide range of applications in medicinal chemistry.
Research on Drugs of Abuse
This compound is used in research on drugs of abuse . It can help in understanding the effects of these substances and developing strategies for prevention and treatment.
作用机制
Target of Action
1-(4-Fluorophenyl)piperazine hydrochloride, also known as 4-FPP or pFPP , is a phenylpiperazine, a class of drugs that are known to direct central serotonin release . The primary targets of this compound are the serotonin receptors in the brain .
Mode of Action
The compound interacts with serotonin receptors, leading to an increase in the extracellular concentrations of serotonin . This interaction mimics the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or “Ecstasy”) .
Biochemical Pathways
The compound’s interaction with serotonin receptors affects the serotoninergic pathway, leading to an increase in the extracellular concentrations of serotonin . This can result in various downstream effects, including mood elevation, increased sociability, and potentially hallucinogenic effects .
Pharmacokinetics
Like other phenylpiperazines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The increase in extracellular concentrations of serotonin caused by the compound can lead to various physiological and psychological effects. These may include mood elevation, increased sociability, and potentially hallucinogenic effects .
Action Environment
The action, efficacy, and stability of 1-(4-Fluorophenyl)piperazine hydrochloride can be influenced by various environmental factors. These may include the pH of the gastrointestinal tract, the presence of food or other drugs, and individual differences in metabolism . Specific studies on the influence of environmental factors on the action of this compound are currently lacking .
属性
IUPAC Name |
1-(4-fluorophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKQTWPVQQAGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480211 | |
| Record name | 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16141-90-5 | |
| Record name | 16141-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





